Identical Chromatographic Retention Time with Endogenous Sphingosine (d18:1) vs. C17 Sphingosine
D-erythro-Sphingosine-d7 co-elutes with endogenous D-erythro-sphingosine (d18:1) at an identical retention time on reversed-phase C18 columns, a critical advantage for correcting ion suppression that varies across the chromatographic gradient. In contrast, the C17 sphingosine analog (d17:1) elutes at a measurably different retention time due to its one-carbon-shorter alkyl chain, exposing the analyte and internal standard to different solvent compositions at the point of electrospray ionization [1]. In the validated UPLC-MS/MS method of Sun et al. (2026), D-erythro-sphingosine-d7 was employed on a Waters ACQUITY UPLC HSS C18 column with gradient elution, achieving co-elution-based correction for all three sphingolipid metabolites quantified (SP, DSP, S1P) [2].
| Evidence Dimension | Chromatographic retention time (tR) alignment with endogenous analyte |
|---|---|
| Target Compound Data | Identical tR to D-erythro-sphingosine (d18:1); matched C18 chain length and Δ4 unsaturation; co-elution confirmed on Waters ACQUITY UPLC HSS C18 column |
| Comparator Or Baseline | C17 sphingosine (d17:1): one carbon shorter chain, measurably different tR, earlier elution under identical gradient conditions |
| Quantified Difference | Target: 0 min retention time shift vs analyte. Comparator: measurable tR offset (typically 0.3–1.0 min depending on gradient steepness), resulting in differential solvent composition at ionization |
| Conditions | Reversed-phase UPLC C18 column (Waters ACQUITY HSS C18), gradient elution, positive electrospray ionization (ESI+), triple quadrupole MS/MS in MRM mode [2] |
Why This Matters
Co-elution ensures that the internal standard experiences the identical matrix-induced ion suppression or enhancement as the analyte throughout the entire chromatographic peak, a correction that is compromised when the IS elutes at a different retention time and thus a different solvent composition.
- [1] Shaner RL, Allegood JC, Park H, et al. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. J Lipid Res. 2009;50(8):1692-1707. doi:10.1194/jlr.D800051-JLR200. View Source
- [2] Sun P, et al. Simultaneous quantification of sphingolipid metabolites in human plasma using UPLC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2026;1275:125003. doi:10.1016/j.jchromb.2026.125003. PMID: 41791259. View Source
